molecular formula C30H39ClIrNO B13773878 Chloro(pentamethylcyclopentadienyl){2-{1-[(4-methoxyphenyl)imino-kN]ethyl}naphthyl-kC}iridium(III)

Chloro(pentamethylcyclopentadienyl){2-{1-[(4-methoxyphenyl)imino-kN]ethyl}naphthyl-kC}iridium(III)

Cat. No.: B13773878
M. Wt: 657.3 g/mol
InChI Key: MHFSRFIATJYIQZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro(pentamethylcyclopentadienyl){2-{1-[(4-methoxyphenyl)imino-kN]ethyl}naphthyl-kC}iridium(III) is a metal-organic compound with the chemical formula C29H31ClIrNO and a molecular weight of 637.24 g/mol . This compound is known for its unique structure, which includes a pentamethylcyclopentadienyl ligand, a naphthyl group, and a chloro ligand coordinated to an iridium center. It is typically found as a red-orange powder .

Preparation Methods

The synthesis of Chloro(pentamethylcyclopentadienyl){2-{1-[(4-methoxyphenyl)imino-kN]ethyl}naphthyl-kC}iridium(III) involves complex organometallic chemistry techniques. The preparation method generally includes the following steps:

Chemical Reactions Analysis

Chloro(pentamethylcyclopentadienyl){2-{1-[(4-methoxyphenyl)imino-kN]ethyl}naphthyl-kC}iridium(III) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state iridium species.

    Reduction: It can also undergo reduction reactions, often using reducing agents such as hydrogen or hydrides, to form lower oxidation state iridium complexes.

    Substitution: The chloro ligand can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.

Scientific Research Applications

Chloro(pentamethylcyclopentadienyl){2-{1-[(4-methoxyphenyl)imino-kN]ethyl}naphthyl-kC}iridium(III) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Chloro(pentamethylcyclopentadienyl){2-{1-[(4-methoxyphenyl)imino-kN]ethyl}naphthyl-kC}iridium(III) involves its ability to coordinate with various substrates and facilitate chemical reactions. The iridium center acts as a catalytic site, enabling the activation and transformation of substrates through coordination and electron transfer processes. The pentamethylcyclopentadienyl ligand provides stability to the iridium center, while the naphthyl and chloro ligands influence the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Chloro(pentamethylcyclopentadienyl){2-{1-[(4-methoxyphenyl)imino-kN]ethyl}naphthyl-kC}iridium(III) can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of Chloro(pentamethylcyclopentadienyl){2-{1-[(4-methoxyphenyl)imino-kN]ethyl}naphthyl-kC}iridium(III) in terms of its structure and applications.

Properties

Molecular Formula

C30H39ClIrNO

Molecular Weight

657.3 g/mol

IUPAC Name

carbanide;chloroiridium(2+);N-(4-methoxyphenyl)-1-(3H-naphthalen-3-id-2-yl)ethanimine;1,2,3,4,5-pentamethylcyclopentane

InChI

InChI=1S/C19H16NO.C10H20.CH3.ClH.Ir/c1-14(20-18-9-11-19(21-2)12-10-18)16-8-7-15-5-3-4-6-17(15)13-16;1-6-7(2)9(4)10(5)8(6)3;;;/h3-7,9-13H,1-2H3;6-10H,1-5H3;1H3;1H;/q-1;;-1;;+3/p-1

InChI Key

MHFSRFIATJYIQZ-UHFFFAOYSA-M

Canonical SMILES

[CH3-].CC1C(C(C(C1C)C)C)C.CC(=NC1=CC=C(C=C1)OC)C2=CC3=CC=CC=C3C=[C-]2.Cl[Ir+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.